molecular formula C10H10N2O5 B463881 2-(Acetylamino)-5-nitrophenyl acetate CAS No. 304667-95-6

2-(Acetylamino)-5-nitrophenyl acetate

Cat. No.: B463881
CAS No.: 304667-95-6
M. Wt: 238.2g/mol
InChI Key: BRCXEYUOIPWVCU-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-nitrophenyl acetate is an aromatic compound featuring an acetamide group at the 2-position, a nitro group at the 5-position, and an acetate ester moiety. This structure confers unique physicochemical properties, including moderate polarity due to the nitro and acetamide groups, and hydrolytic susceptibility from the ester linkage.

Properties

CAS No.

304667-95-6

Molecular Formula

C10H10N2O5

Molecular Weight

238.2g/mol

IUPAC Name

(2-acetamido-5-nitrophenyl) acetate

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(12(15)16)5-10(9)17-7(2)14/h3-5H,1-2H3,(H,11,13)

InChI Key

BRCXEYUOIPWVCU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Functional Groups Substituent Positions
2-(Acetylamino)-5-nitrophenyl acetate Not reported C10H10N2O5 Acetamide, Nitro, Acetate ester 2 (AcNH), 5 (NO2)
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C8H8N2O3 Amino, Nitro, Ketone 2 (NH2), 6 (NO2)
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Not reported C10H11NO5 Hydroxyl, Nitro, Ethyl ester 2 (OH), 5 (NO2)
N-[2-(Dimethylamino)-5-nitrophenyl]acetamide 5367-36-2 C10H13N3O3 Dimethylamino, Nitro, Acetamide 2 (NMe2), 5 (NO2)
N-(2-Methoxy-4-nitrophenyl)acetamide 21353-89-9 C9H10N2O4 Methoxy, Nitro, Acetamide 2 (OMe), 4 (NO2)

Key Observations:

  • Ester vs. Amide Linkages: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () contains an ethyl ester, which is more lipophilic and slower to hydrolyze than the acetate ester in the target compound .
  • Electron-Donating vs. Withdrawing Groups: The methoxy group in N-(2-Methoxy-4-nitrophenyl)acetamide () is electron-donating, stabilizing the aromatic ring against electrophilic attack, whereas the nitro group in the target compound is strongly electron-withdrawing, directing reactivity to specific positions .

Physicochemical Properties

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